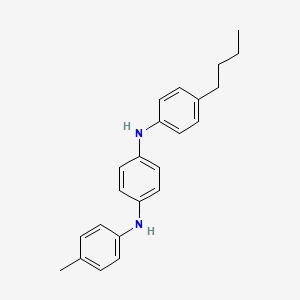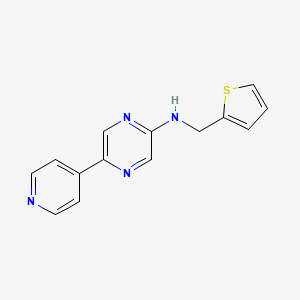![molecular formula C26H38O8 B12535312 Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate CAS No. 672336-90-2](/img/structure/B12535312.png)
Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of oxirane (epoxide) groups and benzene-1,3-dicarboxylate moieties, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate typically involves the reaction of benzene-1,3-dicarboxylic acid with 6-[(oxiran-2-yl)methoxy]hexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves esterification, where the carboxylic acid groups of benzene-1,3-dicarboxylic acid react with the hydroxyl groups of 6-[(oxiran-2-yl)methoxy]hexanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted products with nucleophiles.
Scientific Research Applications
Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry.
Biology: Employed in the synthesis of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure but with different substituents.
Bisphenol A diglycidyl ether: Another epoxy compound with distinct properties.
Bis(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)isophthalate: A related compound with similar functional groups.
Uniqueness
Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate is unique due to its specific combination of oxirane and benzene-1,3-dicarboxylate groups, which confer distinct reactivity and versatility in various applications.
Properties
CAS No. |
672336-90-2 |
|---|---|
Molecular Formula |
C26H38O8 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
bis[6-(oxiran-2-ylmethoxy)hexyl] benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C26H38O8/c27-25(31-14-7-3-1-5-12-29-17-23-19-33-23)21-10-9-11-22(16-21)26(28)32-15-8-4-2-6-13-30-18-24-20-34-24/h9-11,16,23-24H,1-8,12-15,17-20H2 |
InChI Key |
VHFBNFBEGRVSHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCCCCCCOC(=O)C2=CC(=CC=C2)C(=O)OCCCCCCOCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)
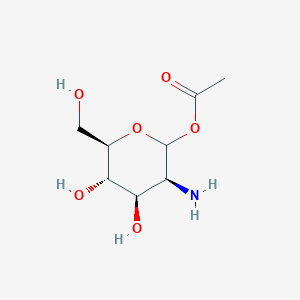
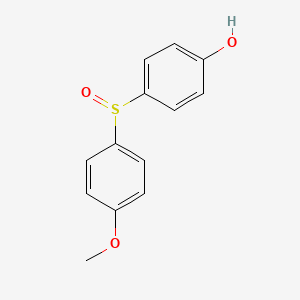
![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)
![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)

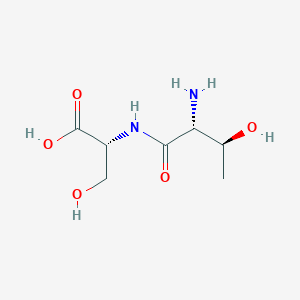
![10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)

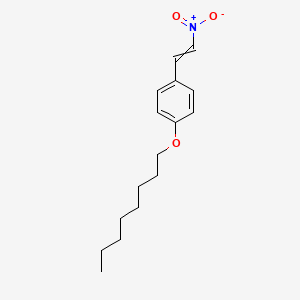
![(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12535292.png)
![Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate](/img/structure/B12535300.png)
